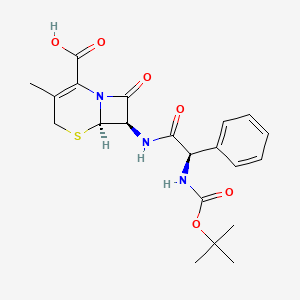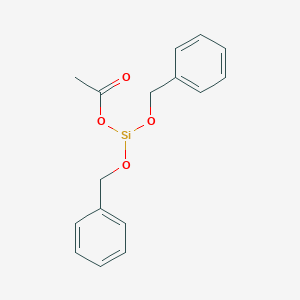
Bentazon-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bentazon-13C6 is a labeled herbicide, specifically a carbon-13 isotope-labeled version of Bentazon. Bentazon is a selective herbicide belonging to the thiadiazine group of chemicals. It is widely used for post-emergence control of broadleaf weeds and sedges in various crops such as rice, corn, beans, and peanuts . The labeled version, this compound, is primarily used in scientific research to study the environmental fate, degradation, and metabolic pathways of Bentazon.
生化学分析
Biochemical Properties
Bentazon-13C6, like its parent compound Bentazon, works by inhibiting the Hill reaction in the photosynthesis of weeds . This inhibition disrupts the normal biochemical reactions within the plant, leading to its eventual death .
Cellular Effects
The primary cellular effect of this compound is the disruption of photosynthesis, a crucial cellular process in plants . By inhibiting the Hill reaction, this compound prevents the plant cells from converting light energy into chemical energy, thus affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Hill reaction in photosynthesis . This reaction is responsible for the production of NADPH and ATP, two molecules essential for the light-dependent reactions of photosynthesis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are rapid and almost immediate . Maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .
Metabolic Pathways
This compound, like Bentazon, is likely involved in the metabolic pathways related to photosynthesis
Transport and Distribution
Given its rapid absorption and quick achievement of maximum blood concentrations, it is likely that this compound is efficiently transported and distributed within the organism .
Subcellular Localization
Given its mode of action, it is likely that this compound localizes to the chloroplasts, the site of photosynthesis in plant cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. The general synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of carbon-13 labeled starting materials.
Cyclization Reaction: The labeled starting materials undergo a cyclization reaction to form the thiadiazine ring.
Functional Group Introduction: Functional groups such as isopropyl and sulfonamide are introduced to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbon-13 labeled starting materials are synthesized.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions: Bentazon-13C6 undergoes various chemical reactions, including:
Photolysis: Exposure to light, especially under mercury or xenon lamps, results in the photodecomposition of this compound.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Buffer solutions with varying pH levels (4.0, 7.0, and 9.0) and temperatures (15°C to 45°C).
Photolysis: Solvents such as methanol and ethyl acetate, and light sources like mercury and xenon lamps.
Major Products Formed:
Hydrolysis Products: N-methyl Bentazon, 6-hydroxy Bentazon, and 8-hydroxy Bentazon.
Photolysis Products: Similar to hydrolysis products, with additional photodegradation compounds.
科学的研究の応用
Bentazon-13C6 is extensively used in scientific research for various applications:
Environmental Studies: To study the degradation pathways and environmental fate of Bentazon in soil and water.
Metabolic Studies: To investigate the metabolic pathways of Bentazon in plants and animals.
Analytical Chemistry: As an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of Bentazon residues.
Toxicological Studies: To assess the toxicological impact of Bentazon on non-target organisms and human health.
作用機序
Bentazon-13C6, like Bentazon, exerts its herbicidal effects by inhibiting electron transport in photosystem II of the photosynthetic apparatus in plants. It binds to the Q_B plastoquinone binding site in the D1 protein of photosystem II, blocking electron transport and leading to the disruption of photosynthesis. This results in the accumulation of reactive oxygen species and ultimately causes cell death in susceptible plants .
類似化合物との比較
Clopyralid: Another selective herbicide used for controlling broadleaf weeds.
Isoproturon: A herbicide used for controlling annual grasses and broadleaf weeds.
Comparison:
Bentazon vs. Clopyralid: Bentazon is primarily used for post-emergence control, while Clopyralid is used for both pre- and post-emergence control.
Bentazon vs. Isoproturon: Bentazon is more water-soluble and less persistent in the environment compared to Isoproturon.
Bentazon-13C6 stands out due to its labeled carbon-13 isotopes, making it a valuable tool for tracing and studying the environmental and metabolic fate of Bentazon in various scientific research applications.
特性
CAS番号 |
1330188-66-3 |
|---|---|
分子式 |
C₄¹³C₆H₁₂N₂O₃S |
分子量 |
246.23 |
同義語 |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)



![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)


